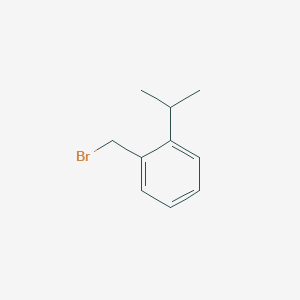![molecular formula C13H16BrNO4 B1290094 (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 917925-71-4](/img/structure/B1290094.png)
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid" is a brominated aromatic molecule that is structurally related to several compounds synthesized and studied for their various chemical properties and biological activities. While the exact compound is not directly reported in the provided papers, there are several closely related compounds that offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves regioselective bromination and subsequent reactions with other functional groups. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was reported to involve the use of Gaussian09 software for optimization of the molecular structure, indicating a computational approach to understanding the synthesis pathway . Similarly, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by bromination of 4-methoxyphenylacetic acid, suggesting that the bromination step is efficient and yields a product with a high degree of purity . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid".
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized by techniques such as NMR, IR, and mass spectrometry. For example, 4'-Bromobiphenyl-4-carboxylic acid's structure was confirmed using these methods, ensuring the accuracy of the synthesized compound . The molecular structure of related compounds typically features strong electron-withdrawing bromine atoms that can influence the overall electronic distribution within the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including condensation to form amides, as seen in the synthesis of Bromo-Substituted 4-biphenyl acetic acid amides . The presence of the bromine atom can make the aromatic ring more reactive towards nucleophilic substitution reactions, which could be relevant for further functionalization of "(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of substituents on the aromatic ring. For instance, the electron-withdrawing effect of the bromine atom can affect the acidity of adjacent functional groups, as seen in the molecular structure analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid . The crystal structure often features hydrogen bonding, which can affect the compound's solubility and melting point. The antimicrobial properties of some brominated compounds, such as the broad-spectrum activity against Gram-positive and Gram-negative bacteria reported for 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, suggest potential applications in biocidal screening .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMULXPVQWEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624567 |
Source


|
| Record name | (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
CAS RN |
917925-71-4 |
Source


|
| Record name | (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

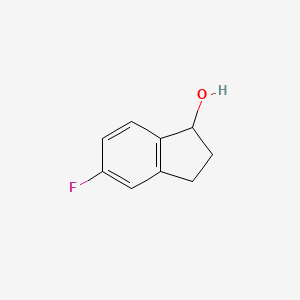
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
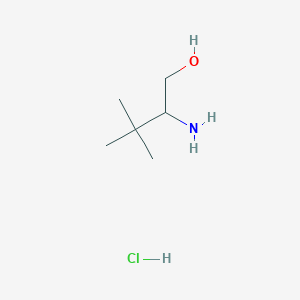
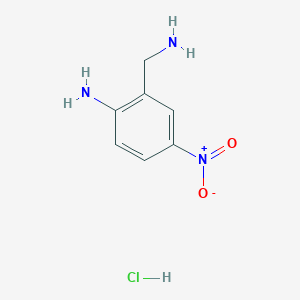
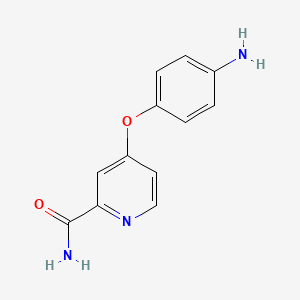
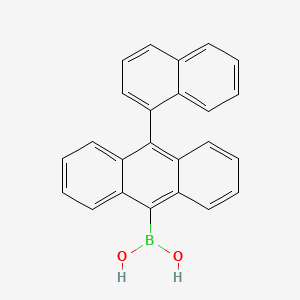
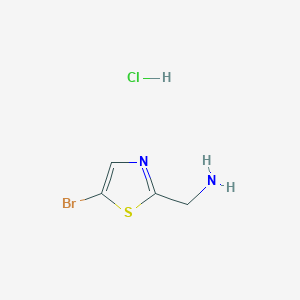
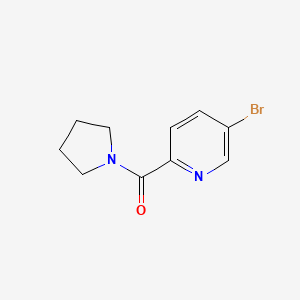
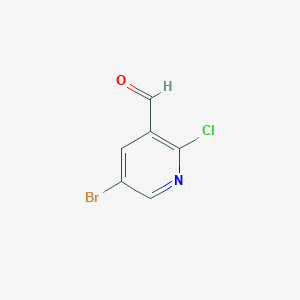

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

